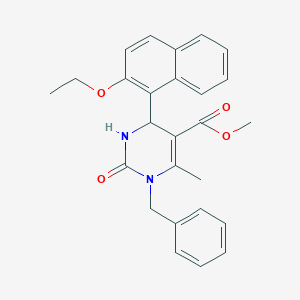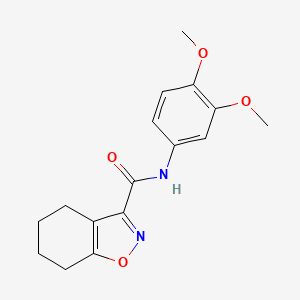
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide, also known as CCPA, is a synthetic compound that has been widely studied due to its potential therapeutic applications. CCPA belongs to the class of adenosine A1 receptor agonists, which are known to play a key role in regulating various physiological processes such as sleep, pain, and cardiovascular function.
科学研究应用
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction. In addition, 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been shown to have potential applications in the treatment of sleep disorders, such as insomnia.
作用机制
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide acts as an adenosine A1 receptor agonist, which means that it binds to and activates these receptors. Adenosine receptors are widely distributed throughout the body and play a key role in regulating various physiological processes. Activation of adenosine A1 receptors leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the release of neurotransmitters such as glutamate and substance P. This results in the analgesic and anti-inflammatory effects of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide.
Biochemical and Physiological Effects:
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has also been shown to decrease the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. In addition, 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been shown to reduce oxidative stress and to increase the expression of antioxidant enzymes such as SOD and catalase.
实验室实验的优点和局限性
One of the main advantages of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide is its selectivity for adenosine A1 receptors, which means that it has fewer off-target effects compared to other compounds that target multiple receptor types. This makes 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide a useful tool for studying the role of adenosine A1 receptors in various physiological processes. However, one of the limitations of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for research on 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide. One area of interest is the potential use of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide in the treatment of sleep disorders, such as insomnia. Another area of interest is the potential use of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction. Further studies are also needed to elucidate the mechanisms underlying the analgesic and anti-inflammatory effects of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide, as well as its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide involves the reaction between 2-chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide and sodium hydride in dimethylformamide. The reaction is carried out at room temperature, and the resulting product is purified using column chromatography. The yield of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide is typically around 60-70%.
属性
IUPAC Name |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-9-13(18)16-10-4-5-12(11(15)8-10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYZYQLYMFYUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7544040.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)
![4-methyl-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7544053.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)

![N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7544085.png)
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7544086.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B7544094.png)

![[5-[(Benzylamino)methyl]furan-2-yl]methanol](/img/structure/B7544100.png)